N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-12-9-13(2)15(14(3)10-12)16(19)18-11-17(20)7-5-4-6-8-17/h5,7,9-10,20H,4,6,8,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURQNYIXLREJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCCC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide is the Influenza A virus H1N1 . This virus is a significant public health concern and remains a target for inhibition with small molecules.
Mode of Action
The compound interacts with its target through a process involving fleeting nitrosocarbonyl intermediates. These intermediates are involved in a short-cut synthesis of carbocyclic nucleoside analogues. Polyaromatic groups in the compound may establish π - π stacking interactions with themselves as well as DNA intercalators. These mechanisms are in action in different cases depending upon the biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Differences
Key Compounds for Comparison:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide substituents: 3-methyl (monosubstituted). N-substituent: 2-hydroxy-1,1-dimethylethyl group. Key feature: N,O-bidentate directing group for metal-catalyzed C–H functionalization.
N,N-Disubstituted 2,4,6-Trimethylbenzamide (Compound 19)
- Benzamide substituents : 2,4,6-trimethyl.
- N-substituent : Disubstituted alkyl groups.
- Key feature : Large torsional angle (>64°) between amide and aromatic groups, leading to steric inhibition of resonance.
Target Compound : N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide
- Benzamide substituents : 2,4,6-trimethyl (ortho, para, meta substitution).
- N-substituent : (1-hydroxycyclohex-2-en-1-yl)methyl group.
- Key feature : Combines steric bulk from 2,4,6-trimethyl groups with a conformationally flexible cyclohexenyl-hydroxy moiety.
Table 1: Structural Comparison
*Torsional angles for monosubstituted 2,4,6-trimethylbenzamides range from 11° to 64° .
Electronic and Steric Effects
- Resonance Inhibition: The 2,4,6-trimethyl groups in the target compound induce torsional angles (11°–64°) that partially disrupt conjugation between the amide and aromatic ring, as seen in Compound 19 . This results in blue-shifted UV absorption compared to monosubstituted benzamides.
Physicochemical Properties
- Hydrophobicity: The 2,4,6-trimethyl groups enhance hydrophobicity relative to monosubstituted benzamides, which may influence applications in lipid-rich environments.
- Solubility : The hydroxy group in the cyclohexenyl moiety could improve aqueous solubility compared to fully alkylated derivatives.
Preparation Methods
Acid Chloride Formation
2,4,6-Trimethylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .
Procedure :
- Dissolve 2,4,6-trimethylbenzoic acid (10 mmol) in anhydrous dichloromethane (20 mL).
- Add thionyl chloride (15 mmol) dropwise under nitrogen at 0°C.
- Reflux for 2 hours, then evaporate excess reagent under vacuum.
Key Considerations :
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
- Catalytic N,N-dimethylformamide (DMF) may accelerate the reaction.
Synthesis of (1-Hydroxycyclohex-2-en-1-yl)methylamine
Cyclohexenol Formation via Robinson Annulation
A Robinson annulation between methyl vinyl ketone and a diketone precursor generates the cyclohexenone intermediate, which is subsequently reduced and functionalized.
Steps :
- React methyl vinyl ketone (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in ethanol under basic conditions (KOH, 0°C).
- Acidify with HCl to yield 2,6,6-trimethylcyclohex-2-en-1-one.
- Reduce the ketone to alcohol using sodium borohydride (NaBH₄) in methanol.
- Introduce the aminomethyl group via Mannich reaction with formaldehyde and ammonium chloride.
Reaction Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, KOH, 0°C | 75% |
| 2 | HCl, H₂O | 90% |
| 3 | NaBH₄, MeOH | 85% |
| 4 | HCHO, NH₄Cl | 65% |
Stereochemical Considerations
The hydroxyl group at C1 and the double bond at C2–C3 introduce stereochemical complexity. Chiral auxiliaries or asymmetric catalysis may enforce desired configurations.
Amide Bond Formation
Coupling via Acyl Chloride and Amine
React 2,4,6-trimethylbenzoyl chloride with (1-hydroxycyclohex-2-en-1-yl)methylamine in the presence of a base.
Procedure :
- Dissolve the amine (5 mmol) in dry tetrahydrofuran (THF, 15 mL).
- Add acyl chloride (5.5 mmol) and triethylamine (TEA, 6 mmol) at 0°C.
- Stir for 12 hours at room temperature.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Optimization :
- Coupling reagents like HOBt/EDCl improve yields by minimizing racemization.
- Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) ether prevents side reactions.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A tandem approach combines cyclohexenol formation and amide coupling in a single reactor.
Example :
- Perform Robinson annulation to generate cyclohexenone.
- Concurrently reduce the ketone and perform a Strecker reaction to introduce the amine.
- Couple with 2,4,6-trimethylbenzoyl chloride in situ.
Advantages :
- Reduced purification steps.
- Higher overall yield (∼60%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 3H, CH₃), 2.30 (s, 6H, Ar-CH₃), 3.85 (d, J = 6.5 Hz, 2H, CH₂N), 5.70 (m, 1H, CH=CH).
- IR (KBr) : 3300 cm⁻¹ (OH), 1650 cm⁻¹ (C=O).
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